6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-[(4-nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-23(25)13-6-4-12(5-7-13)11-26-16-9-8-15-19-20-17(22(15)21-16)14-3-1-2-10-18-14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDKMJVMVFFGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the class of triazolopyridazines. Its unique structure features a triazole ring fused to a pyridazine moiety, with a nitro-substituted benzylthio group and a pyridine ring. This arrangement contributes to its potential biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Preliminary studies indicate that 6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibits promising antimicrobial activity . The compound's mechanism may involve interactions with various biological macromolecules, potentially disrupting cellular functions in target microorganisms. However, specific mechanisms of action remain largely unexplored in the literature.
Case Studies and Research Findings
- Inhibition of Tubulin Polymerization : Compounds structurally related to 6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine have been shown to effectively inhibit tubulin polymerization, a critical process for cell division and cancer progression . This suggests that similar mechanisms might be applicable to the compound .
- Cytotoxicity Studies : Preliminary evaluations indicate that certain derivatives exhibit low cytotoxicity against human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | Benzylsulfanyl group | Different substitution pattern leading to distinct reactivity |
| 3-(4-methoxy-benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | Methoxy group instead of nitro | Variation in electronic properties affecting biological activity |
| 6-(8-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenol | Chlorine substituent | Potential for different pharmacological profiles due to halogen effects |
The uniqueness of 6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific combination of functional groups and substitution patterns that may impart distinct chemical reactivity and biological properties compared to these similar compounds.
Q & A
Q. What are the standard synthetic routes for 6-((4-nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, and how are intermediates characterized?
The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example, the thioether linkage is formed via reaction of 4-nitrobenzyl mercaptan with a chlorinated triazolopyridazine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Key intermediates are characterized using TLC to monitor reaction progress and column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Final product purity (>95%) is confirmed via HPLC (C18 column, methanol/water mobile phase) and structural validation by ¹H/¹³C NMR (e.g., aromatic proton signals at δ 8.2–8.5 ppm) and HRMS (e.g., [M+H]⁺ at m/z 434.47) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : Aromatic protons from the pyridazine (δ 7.8–8.6 ppm) and 4-nitrobenzyl groups (δ 8.2–8.4 ppm) are diagnostic. The thioether bridge (C-S-C) is confirmed via ¹³C NMR (δ 35–40 ppm) .
- Mass Spectrometry : HRMS provides exact mass confirmation (e.g., m/z 434.47 for C₂₁H₁₈N₆O₃S) .
- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C=N (~1600 cm⁻¹) validate functional groups .
Q. What structural features influence its potential biological activity?
The triazolopyridazine core enables π-π stacking with protein targets, while the 4-nitrobenzylthio group enhances lipophilicity for membrane penetration. The pyridin-2-yl moiety may participate in hydrogen bonding, critical for target affinity (e.g., kinase inhibition) .
Advanced Research Questions
Q. How can low yields in the final coupling step be optimized?
Poor yields often arise from steric hindrance at the triazolopyridazine C-6 position. Strategies include:
- Solvent optimization : Replace DMF with DMSO to improve nucleophilicity of the thiol group .
- Temperature control : Increase reaction temperature to 100°C to accelerate kinetics .
- Catalyst use : Add catalytic KI (10 mol%) to enhance leaving-group displacement . Monitor progress via HPLC at each step to identify bottlenecks .
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Discrepancies may stem from:
- Assay conditions : Varying ATP concentrations in kinase assays (e.g., 1 μM vs. 10 μM ATP) alter IC₅₀ values .
- Cell-line specificity : Activity against HeLa vs. MCF-7 cells depends on differential expression of target proteins . Standardize protocols using positive controls (e.g., staurosporine for kinase assays) and validate results across ≥3 independent replicates .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina): Use crystal structures of kinases (e.g., PDB 7E7) to model interactions between the triazolopyridazine core and ATP-binding pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the 4-nitrobenzylthio group in hydrophobic binding sites . Validate predictions with SAR studies (e.g., substituting nitro with methoxy groups reduces activity by 10-fold) .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
